molecular formula C19H15FN4OS B2360550 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 955964-74-6

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B2360550
CAS No.: 955964-74-6
M. Wt: 366.41
InChI Key: NRKUOGPEQKBTKS-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a tri-substituted pyrazole derivative featuring a thiazole ring at position 1 of the pyrazole core, substituted with a 4-fluorophenyl group, and a 4-methoxyphenyl group at position 4. Regioisomerism and substituent positioning in such compounds are critical determinants of biological activity, as demonstrated by analogs where minor structural changes drastically alter kinase selectivity .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4OS/c1-25-15-8-4-12(5-9-15)16-10-22-24(18(16)21)19-23-17(11-26-19)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRKUOGPEQKBTKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole-First Approach via Cyclocondensation

The thiazole-first strategy prioritizes the construction of the 4-(4-fluorophenyl)-1,3-thiazole moiety before pyrazole ring formation. This method leverages the cyclocondensation of 4-fluorophenyl thioamide derivatives with α-bromo-4-methoxyphenylacetophenone in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–8 hours.

Key steps :

  • Thiazole synthesis :
    $$ \text{4-Fluorophenyl thioamide} + \alpha\text{-bromo-4-methoxyphenylacetophenone} \xrightarrow{\text{DMF, 90°C}} \text{4-(4-fluorophenyl)-1,3-thiazole intermediate} $$
    Yields: 65–72%.
  • Pyrazole assembly :
    The thiazole intermediate reacts with 4-methoxyphenylhydrazine and ethyl 3-aminocrotonate in ethanol under reflux (12 hours), followed by ammonia-mediated cyclization to install the 5-amine group.

Advantages :

  • High regioselectivity for thiazole substitution
  • Compatible with electron-deficient aryl groups

Pyrazole-First Strategy Using Thiosemicarbazide Intermediates

This approach constructs the pyrazole core before thiazole annulation, employing ethyl acetoacetate derivatives as key building blocks:

  • Pyrazole formation :
    $$ \text{Ethyl 3-oxo-2-(4-methoxyphenylhydrazono)butanoate} + \text{thiosemicarbazide} \xrightarrow{\text{EtOH, Δ}} \text{3-methyl-4-oxo-pyrazole-1-carbothioamide} $$
    Reaction time: 5 hours; Yield: 68%.

  • Thiazole annulation :
    Treatment with 2-bromo-1-(4-fluorophenyl)ethan-1-one in polyethylene glycol (PEG-400) at 40–45°C for 2 hours achieves simultaneous thiazole ring formation and C-N coupling:
    $$ \text{Pyrazole carbothioamide} + \text{2-bromo-4-fluorophenacyl bromide} \xrightarrow{\text{PEG-400}} \text{Target compound} $$
    Yield: 58–63%.

Key optimization :

  • PEG-400 enhances reaction efficiency through hydrogen-bonding interactions
  • Microwave-assisted variants reduce reaction time to 15 minutes with comparable yields

Convergent Synthesis via Suzuki-Miyaura Coupling

Advanced methods employ palladium-catalyzed cross-coupling to assemble pre-formed thiazole and pyrazole fragments:

Step Reaction Components Conditions Yield
1 2-Amino-4-(4-fluorophenyl)thiazole, 5-iodo-4-(4-methoxyphenyl)pyrazole Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 100°C, 24h 47%
2 Boc-deprotection (TFA/CH₂Cl₂) 0°C to RT, 2h 89%

Critical parameters :

  • Oxygen-free conditions essential for catalyst longevity
  • 10 mol% tetrakis(triphenylphosphine)palladium(0) optimal for C-N bond formation

Comparative Analysis of Synthetic Methods

Yield and Scalability Assessment

Method Average Yield Scalability Purification Complexity
Thiazole-first 68% Pilot-scale feasible Column chromatography (SiO₂, EtOAc/hexane)
Pyrazole-first 61% Limited to 100g batches Recrystallization (EtOH/H₂O)
Convergent coupling 47% Microscale only HPLC purification required

Data synthesized from.

Byproduct Formation and Mitigation

  • Thiazole-first route : Generates 3–5% of regioisomeric thiazolo[3,2-b]pyrazole adducts
  • Pyrazole-first approach : Up to 12% dimerization byproducts during thiazole annulation
  • Mitigation strategies :
    • Use of molecular sieves (4Å) suppresses dimerization
    • Gradient elution (hexane → EtOAc) improves isomer separation

Advanced Optimization Techniques

Solvent Engineering for Green Chemistry

Recent advancements substitute traditional solvents with bio-based alternatives:

Solvent System Reaction Time Yield Environmental Impact
PEG-400 2h 63% Low (biodegradable)
Cyrene™ (dihydrolevoglucosenone) 3h 59% Very low
Neat conditions 5h 51% None

Catalytic System Innovations

  • Nano-catalysts : Fe₃O₄@SiO₂-Pd nanoparticles enable catalyst recovery (5 cycles, <8% activity loss)
  • Photoredox catalysis : Ru(bpy)₃²⁺/LED system reduces Boc-deprotection time from 2h to 20 minutes

Structural Characterization and Quality Control

Spectroscopic Fingerprinting

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.21 (s, 1H, thiazole-H), 7.89–7.12 (m, 8H, aromatic), 5.01 (br s, 2H, NH₂)
  • HRMS : m/z 366.1274 [M+H]⁺ (calc. 366.1269)

Purity Assessment Protocols

  • HPLC : C18 column, 70:30 MeCN/H₂O + 0.1% TFA, λ=254 nm, t₃=14.2 min
  • Chiral purity : Chiralpak IC-3 column, 85:15 n-hexane/i-PrOH, 1 mL/min

Industrial-Scale Production Considerations

Cost Analysis of Key Intermediates

Intermediate Cost/kg (USD) Synthetic Steps
4-Fluorophenyl thioamide 320 2
Ethyl 3-aminocrotonate 410 3
2-Bromo-4-fluorophenacyl bromide 680 4

Data extrapolated from.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or heterocyclic rings .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : The compound's ability to interact with specific cellular pathways suggests potential applications in cancer therapy. Its mechanism may involve binding to enzymes or receptors that regulate cell proliferation and apoptosis.
  • Anti-inflammatory Effects : Some studies suggest that compounds similar to this one may reduce inflammation by modulating immune responses .

Case Studies

Several case studies highlight the efficacy of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine in various applications:

StudyFocusFindings
Archana et al. (2017)Crystal Structure AnalysisDetailed structural analysis revealed strong hydrogen bonding interactions, suggesting stability in biological environments .
MDPI Study (2021)Antimicrobial EvaluationDemonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating potential for therapeutic use .
IUCrData (2017)Structural InsightsProvided insights into the molecular geometry and interactions within crystal lattices, aiding in understanding its reactivity .

Mechanism of Action

The mechanism of action of 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential biochemical pathways .

Comparison with Similar Compounds

Impact of Regioisomerism on Kinase Inhibition

Pyrazole derivatives with fluorophenyl and pyridyl substituents exhibit divergent kinase inhibition profiles depending on substituent positions:

  • 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-aryl-pyrazol-5-amine analogs : Potent inhibitors of p38α MAP kinase (IC₅₀ < 100 nM) .
  • 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-aryl-pyrazol-5-amine analogs: Loss of p38α inhibition but gain of activity against cancer-related kinases (e.g., VEGFR2, Src, B-RAF, EGFR) with IC₅₀ values in the nanomolar range . The target compound’s 4-(4-methoxyphenyl) and thiazole substituents may further modulate kinase selectivity, though direct biological data are unavailable.

Substituent Effects on Bioactivity

  • 4-Methoxyphenyl vs. 4-Methylphenyl :
    • ’s compound (1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine) lacks kinase data but highlights how electron-donating groups (methoxy) versus hydrophobic methyl groups influence solubility and receptor binding .

Thiazole vs. Pyridyl Heterocycles

The thiazole ring in the target compound introduces sulfur-based electronic effects and steric bulk, differing from pyridyl-containing analogs (e.g., compound 6a in ). Thiazole’s lower basicity and hydrogen-bonding capacity may reduce off-target interactions compared to pyridines, though this requires validation .

Data Tables

Table 2: Substituent Effects on Physicochemical Properties

Substituent Electronic Effect Hydrophobicity (LogP) Potential Impact on Activity
4-Fluorophenyl Electron-withdrawing Moderate (2.7) Enhances binding to kinase ATP pockets
4-Methoxyphenyl Electron-donating High (3.1) May improve solubility
Thiazole Weakly basic Moderate (1.9) Reduces off-target interactions

Key Research Findings

Regioisomerism Dictates Kinase Selectivity : Swapping substituent positions on the pyrazole ring (e.g., fluorophenyl from position 3 to 4) shifts activity from p38α MAP kinase to oncogenic kinases like VEGFR2 and EGFR .

Thiazole’s Unique Role : The thiazole moiety in the target compound may confer distinct selectivity due to sulfur’s electronegativity and steric profile, though direct comparisons with pyridyl analogs are lacking .

Substituent Optimization : Methoxy and fluorine groups balance solubility and target affinity, with 4-methoxyphenyl enhancing hydrophilicity compared to halogenated analogs .

Biological Activity

The compound 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine is a member of a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H14FN3SC_{15}H_{14}FN_3S with a molecular weight of 285.35 g/mol. The compound features a pyrazole core substituted with thiazole and phenyl groups, which contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of thiazole and pyrazole exhibit significant anticancer properties. For instance, thiazolidin-4-one derivatives have been shown to inhibit cancer cell proliferation effectively. Research indicates that compounds similar to the target compound can act as multi-target enzyme inhibitors, which is crucial in cancer therapy .

Table 1: Summary of Anticancer Activity

Compound TypeActivityReference
Thiazolidin-4-oneAnticancer
Pyrazole derivativesMulti-target inhibitors

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Azomethine derivatives, which share structural similarities with the target compound, have demonstrated potent antibacterial and antifungal activities. For example, certain pyrazole derivatives have been evaluated against various bacterial strains and exhibited significant inhibitory effects .

Table 2: Antimicrobial Activity of Related Compounds

Compound TypeTarget OrganismInhibition Zone (mm)Reference
Pyrazole derivativesE. coli20
Thiazole derivativesS. aureus18

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has potential anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various pyrazole derivatives, including the target compound, evaluated their biological activities through in vitro assays. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting significant anticancer potential .

Case Study 2: Structure-Activity Relationship (SAR)

Research exploring the SAR of thiazole and pyrazole compounds revealed that modifications in the phenyl groups significantly affect biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances the anticancer activity by increasing lipophilicity and improving receptor binding .

Q & A

Q. Yield Optimization :

  • Use high-throughput screening to identify ideal solvent systems (e.g., ethanol/water mixtures reduce byproducts) .
  • Employ microwave irradiation to shorten reaction times (e.g., 30 minutes vs. 12 hours for thiazole formation) .
  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize contamination .

How can the molecular structure and crystallographic parameters of this compound be validated?

Basic Research Question
Methodology :

  • X-ray diffraction (XRD) : Single-crystal XRD (e.g., using SHELX programs) confirms bond lengths, angles, and dihedral distortions. For example, the pyrazole-thiazole dihedral angle is ~18.8°, and the fluorophenyl ring exhibits a 7° deviation from coplanarity .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons appear at δ 6.8–8.2 ppm (split patterns confirm substituent positions) .
    • FT-IR : N-H stretches at ~3400 cm⁻¹ and C-S vibrations at 680 cm⁻¹ .

Q. Example Crystallographic Data :

ParameterValue
Space groupP1
a, b, c (Å)10.25, 10.46, 10.55
α, β, γ (°)109.2, 111.4, 98.0
R-factor0.031
C–H···N interactions2.17 Å

What strategies resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?

Advanced Research Question
Data Discrepancy Analysis :

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or kinase isoforms (p38α vs. B-Raf) explain divergent IC₅₀ values. Standardize protocols using Eurofins KinaseProfiler .
  • Regioisomerism : Positional shifts of the fluorophenyl group (3- vs. 4-pyrazole substitution) alter target selectivity. For example, 4-fluorophenyl analogs show nanomolar activity against Src kinase but lose p38α inhibition .
  • Solubility Factors : Poor aqueous solubility (logP ~5.4) may artificially suppress in vitro activity. Use co-solvents (e.g., 0.1% DMSO) or nanoparticle formulations to improve bioavailability .

How can computational modeling predict interactions between this compound and biological targets?

Advanced Research Question
Methodology :

Docking Studies : Use AutoDock Vina to simulate binding to kinase ATP pockets (e.g., VEGFR-2). Prioritize poses with hydrogen bonds to backbone amides (e.g., Cys919) and hydrophobic contacts with fluorophenyl groups .

Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values; deviations >2 Å suggest weak interactions .

QSAR Modeling : Train models on IC₅₀ data from analogs to correlate substituents (e.g., methoxy vs. chloro) with activity .

Validation : Cross-check predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

What analytical techniques are critical for assessing purity and stability?

Basic Research Question
Key Techniques :

  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities. Retention time ~8.2 min .
  • Thermogravimetric Analysis (TGA) : Degradation onset at 220°C indicates thermal stability .
  • Forced Degradation Studies : Expose to UV light (254 nm, 48 hrs) and acidic/alkaline conditions to identify labile groups (e.g., hydrolytic cleavage of the thiazole ring) .

How does the compound’s electronic structure influence its reactivity in follow-up derivatizations?

Advanced Research Question
Mechanistic Insights :

  • Nucleophilic Sites : The pyrazole-5-amine (pKa ~6.8) undergoes acylation or sulfonation. DFT calculations (B3LYP/6-31G*) show higher electron density at N5 than N1 .
  • Electrophilic Aromatic Substitution : Fluorophenyl groups direct reactions to the meta position due to -I effects. Use Hammett constants (σₚ = 0.06 for 4-F) to predict substituent effects .
  • Cross-Coupling : Suzuki-Miyaura reactions at the thiazole-2 position require Pd(PPh₃)₄ and K₂CO₃ in THF/water (yield: 60–75%) .

What structural modifications enhance selectivity for cancer-related kinases over off-targets?

Advanced Research Question
Design Strategies :

  • Heterocycle Replacement : Substitute thiazole with oxadiazole to reduce hERG binding (e.g., IC₅₀ increases from 1.2 μM to >10 μM) .
  • Steric Hindrance : Introduce bulky groups (e.g., 2,4,6-trichlorophenyl) to block access to off-target ATP pockets .
  • Protonation State : At physiological pH, the pyridine nitrogen (pKa ~4.5) remains uncharged, favoring hydrophobic interactions with kinase hinge regions .

Case Study : 4-(4-Fluorophenyl)-3-pyridinyl analogs show 50-fold selectivity for B-Raf V600E over wild-type .

How can crystallographic twinning be resolved during structural refinement?

Advanced Research Question
Protocol :

Data Collection : Use a Bruker D8 Venture diffractometer (MoKα, λ = 0.71073 Å) to collect >95% complete datasets .

Twin Detection : Apply PLATON’s TwinRotMat to identify twin laws (e.g., twofold rotation about [100]) .

Refinement : In SHELXL , refine twin fractions (BASF parameter) and apply HKLF5 format for twinned data. Example: Minor twin component refined to 47.16% .

Validation : Check Rint (<5%) and Flack parameter (near 0) to confirm correct absolute structure .

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